6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide
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Overview
Description
6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluoro group and a carboxamide group, along with a phenyl ring bearing an oxan-4-ylsulfinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This often includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the carboxamide group can participate in hydrogen bonding. The sulfinylmethyl group may influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-[3-(oxan-4-ylsulfonylmethyl)phenyl]pyridine-2-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
6-Fluoro-N-[3-(oxan-4-ylmethyl)phenyl]pyridine-2-carboxamide: Lacks the sulfinyl group, affecting its reactivity and applications.
Uniqueness
6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6-fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-6-2-5-16(21-17)18(22)20-14-4-1-3-13(11-14)12-25(23)15-7-9-24-10-8-15/h1-6,11,15H,7-10,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYRJQVNSIKJSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)CC2=CC(=CC=C2)NC(=O)C3=NC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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